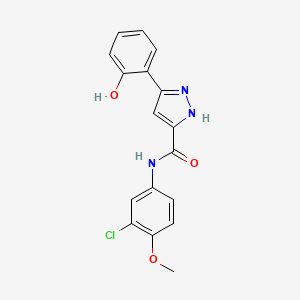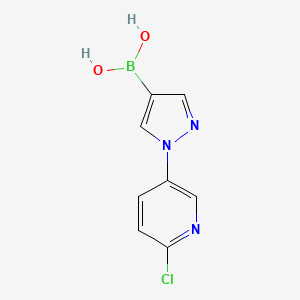![molecular formula C20H23FN4O6 B14082188 Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14082188.png)
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound known for its complex structure and significant applications in various scientific fields. This compound is part of the oxazinoquinoline family and is characterized by its unique combination of functional groups, including a fluoro, methyl, piperazinyl, nitro, and oxo groups .
準備方法
The synthesis of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves multiple steps, typically starting with the preparation of the core oxazinoquinoline structure. This is followed by the introduction of various substituents through a series of chemical reactions. Common synthetic routes include:
Formation of the oxazinoquinoline core: This step often involves cyclization reactions.
Introduction of the fluoro and nitro groups: These are typically added through electrophilic aromatic substitution reactions.
Attachment of the piperazinyl group: This is usually achieved through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester
化学反応の分析
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes
作用機序
The mechanism of action of Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit the activity of bacterial DNA gyrase, an enzyme essential for DNA replication. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .
類似化合物との比較
Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-8-nitro-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is unique due to its specific combination of functional groups and its potent biological activity. Similar compounds include:
Levofloxacin: A fluoroquinolone antibiotic with a similar core structure but different substituents.
Ofloxacin: Another fluoroquinolone with a racemic mixture of levofloxacin and dextrofloxacin.
Dextrofloxacin: The enantiomer of levofloxacin, with similar antibacterial properties
This compound’s unique structure and potent biological activity make it a valuable subject of study in various scientific fields.
特性
分子式 |
C20H23FN4O6 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC名 |
ethyl (2S)-6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-8-nitro-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylate |
InChI |
InChI=1S/C20H23FN4O6/c1-4-30-20(27)12-9-24-11(2)10-31-19-14(21)17(23-7-5-22(3)6-8-23)15(25(28)29)13(16(19)24)18(12)26/h9,11H,4-8,10H2,1-3H3/t11-/m0/s1 |
InChIキー |
OHSOPLYGFVUNJN-NSHDSACASA-N |
異性体SMILES |
CCOC(=O)C1=CN2[C@H](COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])N4CCN(CC4)C)F)C |
正規SMILES |
CCOC(=O)C1=CN2C(COC3=C(C(=C(C(=C32)C1=O)[N+](=O)[O-])N4CCN(CC4)C)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082108.png)
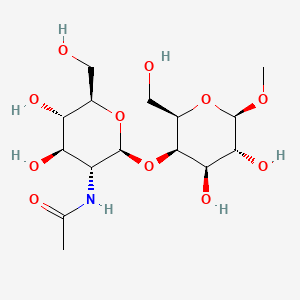
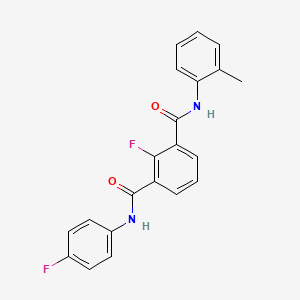
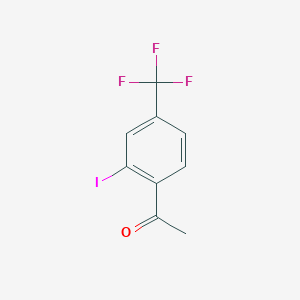
![Phosphonic acid, [2-(2-pyridinyl)ethyl]-, dibutyl ester](/img/structure/B14082130.png)

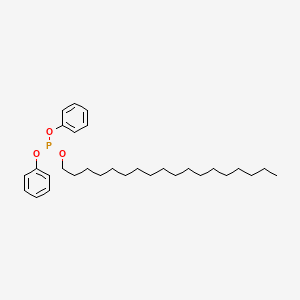
![Benzo[h]quinazoline-2,4(1H,3H)-dione, 1,3-dimethyl-](/img/structure/B14082139.png)
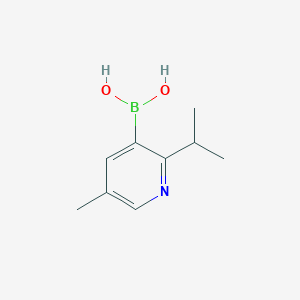
![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)
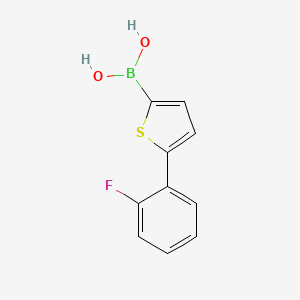
![N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B14082174.png)
